

Optimal Staining of Live Cells with ER Flipper-TR: Application Notes and Protocols

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Compound of Interest

Compound Name: ER Flipper-TR 28

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ER Flipper-TR is a fluorescent probe specifically designed to investigate membrane tension within the endoplasmic reticulum (ER) of living cells. This powerful tool provides insights into the mechanical forces at play within this critical organelle, offering a novel perspective for mechanobiology and drug discovery. This document provides detailed application notes and protocols for the optimal use of ER Flipper-TR in cell staining experiments.

ER Flipper-TR is a mechanosensitive probe that reports changes in membrane tension through alterations in its fluorescence lifetime.^{[1][2][3]} It specifically localizes to the ER membrane and its fluorescence is dependent on its insertion into the lipid bilayer.^{[1][2]} The probe consists of a Flipper fluorophore, which senses the organization of the lipid bilayer, and an ER-targeting motif.^{[2][4]} Changes in the twist angle and polarization between the two twisted dithienothiophenes of the mechanophore in response to membrane tension directly impact the fluorescence lifetime of the probe.^[1]

Quantitative Data Summary

The optimal concentration and incubation time for ER Flipper-TR can vary depending on the cell type and experimental conditions. The following table summarizes key quantitative parameters derived from established protocols and research articles. It is strongly recommended to use these as a starting point and optimize for your specific cell line and imaging setup.

Parameter	Recommended Range	Key Considerations
Stock Solution Concentration	1 mM in anhydrous DMSO	Prepare fresh and store at -20°C or below for up to three months.[1] Avoid repeated freeze-thaw cycles.
Working Concentration	0.5 - 1 µM	A starting concentration of 1 µM is recommended for most cell lines.[1][2][4][5]
Concentration Optimization	0.5 - 3 µM	If the signal is low, the concentration can be increased up to 2-3 µM.[1] No impact on HeLa cell viability has been observed at concentrations up to 5 µM.[1]
Incubation Time	5 - 30 minutes	For many common cell lines like HeLa and MDCK, 5-15 minutes at 37°C is sufficient.[6] Longer incubation times (up to a few hours) may be necessary for high-density cultures or 3D cell cultures and tissues.[6]
Incubation Temperature	37°C	Maintain physiological conditions during staining.
Imaging Medium	Serum-free medium is preferred	The presence of Fetal Calf Serum (FCS) or other serum proteins can reduce labeling efficiency.[1][7] If washing is necessary, use a serum-free medium to prevent probe extraction from the membrane. [6]

Excitation Wavelength	488 nm	A common laser line for excitation. [1] [2] [5] [7]
Emission Collection	575 - 625 nm	A standard bandpass filter for collecting the fluorescence signal. [1] [2] [5] [7]
Fluorescence Lifetime	~2.8 - 7 ns	The fluorescence lifetime is the key parameter for measuring membrane tension. [1] [2] [4] [5] In HeLa cells, average lifetimes in the ER are around 3.4 ns. [1]

Experimental Protocols

I. Preparation of Reagents

1. 1 mM ER Flipper-TR Stock Solution:

- Allow the vial of ER Flipper-TR to warm to room temperature before opening.
- Dissolve the contents of the vial in the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 1 mM concentration (e.g., dissolve 35 nmol in 35 μ L of DMSO).[\[1\]](#)
- Mix thoroughly by vortexing.
- Store the stock solution at -20°C or below, protected from light. The solution is stable for up to three months.[\[1\]](#)

2. Staining Solution (1 μ M):

- Shortly before use, dilute the 1 mM ER Flipper-TR stock solution 1:1000 in pre-warmed cell culture medium (preferably serum-free). For example, add 1 μ L of 1 mM stock solution to 1 mL of medium.
- Mix gently by inverting the tube.
- Use the staining solution immediately (within 5 minutes) after preparation.[\[1\]](#)

II. Cell Staining and Imaging Protocol

This protocol is optimized for adherent cells grown on coverslips or in glass-bottom dishes and has been validated in common cell lines such as HeLa.^[1]

1. Cell Preparation:

- Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or coverslip).

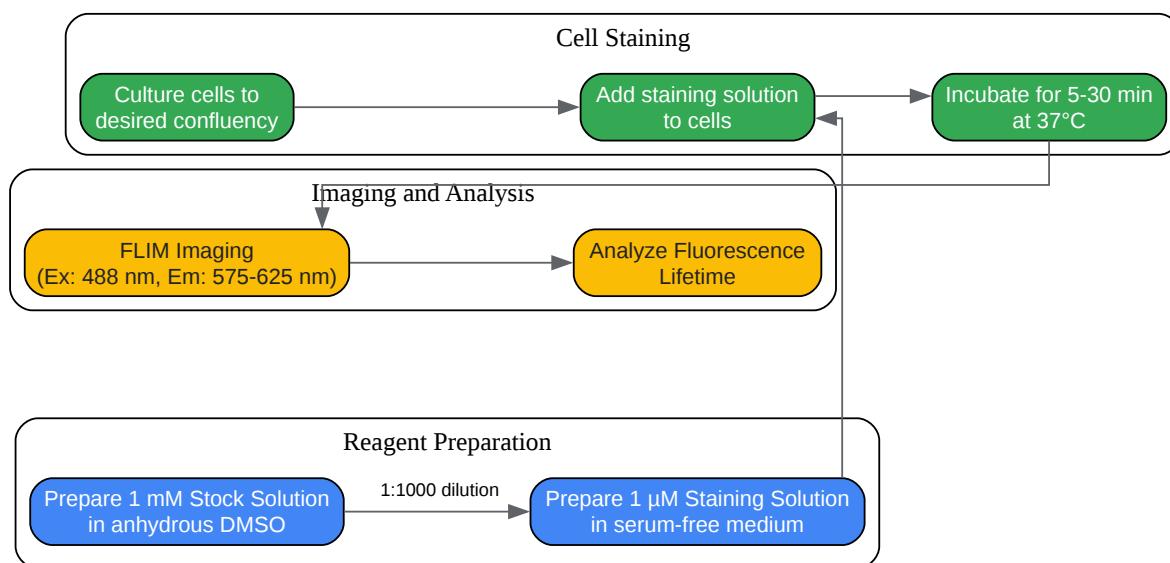
2. Staining:

- Carefully remove the existing cell culture medium.
- Gently add the freshly prepared 1 μ M ER Flipper-TR staining solution to the cells, ensuring the cell monolayer is completely covered.
- Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.^[8] For some cell types, a shorter incubation of 5-15 minutes may be sufficient.^[6]

3. Imaging:

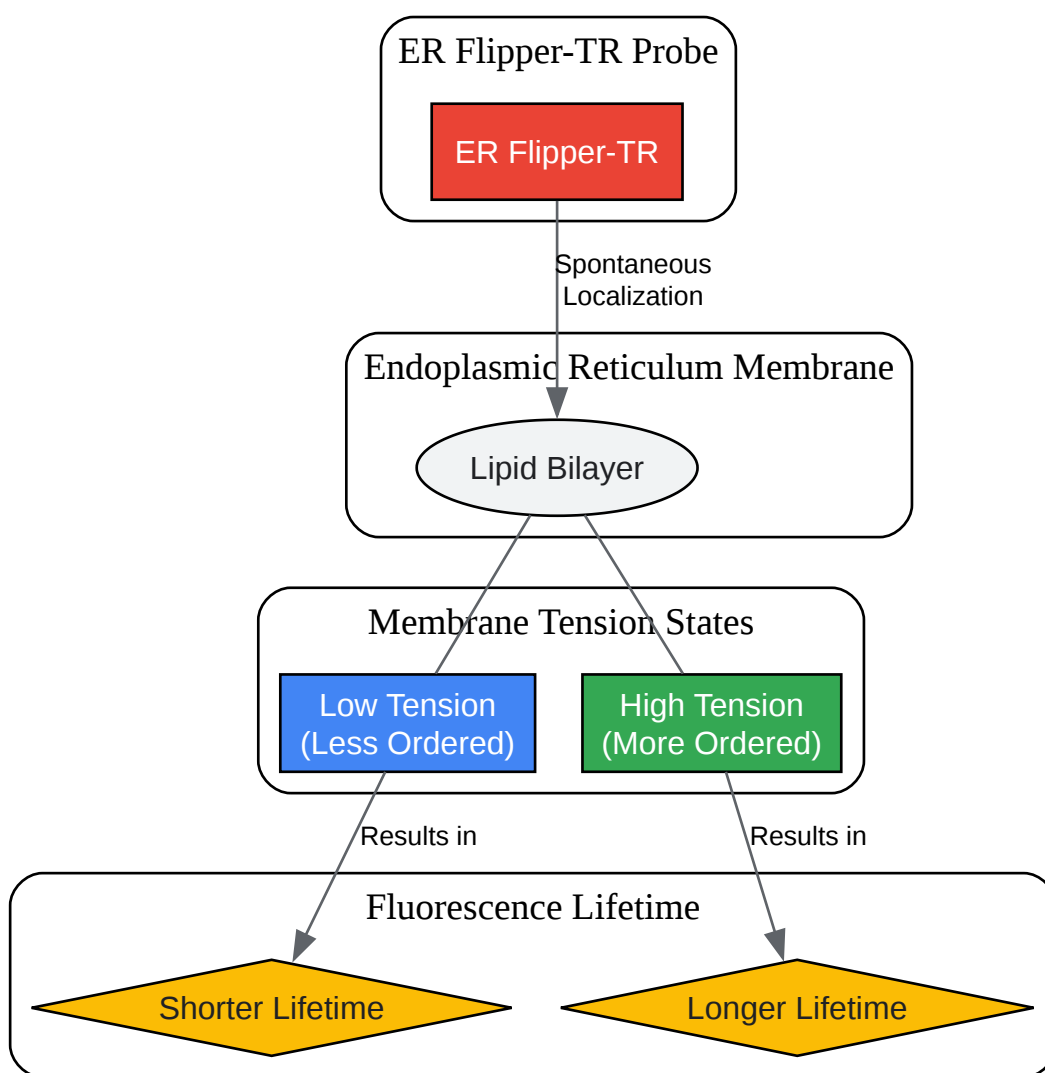
- The probe does not need to be washed out, especially if long-term imaging is planned and the staining medium contains serum.^[1] The probe is only fluorescent when inserted into a membrane.^{[1][2]}
- If a wash step is desired, it is recommended to wash with a medium that does not contain serum to minimize the reduction of the staining signal.^[6]
- Image the cells using a fluorescence lifetime imaging microscopy (FLIM) system.
- Excite the probe using a 488 nm pulsed laser.^{[1][5][7]}
- Collect the emission signal between 575 and 625 nm.^{[1][5][7]}
- Analyze the fluorescence lifetime to determine changes in ER membrane tension. Membrane tension measurements can only be reliably performed by FLIM, as fluorescence intensity is not a dependable indicator.^[1]

Diagrams



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Caption: Experimental workflow for staining live cells with ER Flipper-TR.



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Caption: Mechanism of ER Flipper-TR in sensing membrane tension.

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References

- 1. spirochrome.com [spirochrome.com]

- 2. sciencewerke.com [sciencewerke.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]
- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 6. biorxiv.org [biorxiv.org]
- 7. spirochrome.com [spirochrome.com]
- 8. docs.aatbio.com [docs.aatbio.com]
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